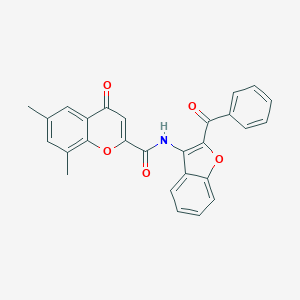![molecular formula C24H23N5O B357277 13-butan-2-yl-17-(3,5-dimethylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 848746-12-3](/img/structure/B357277.png)
13-butan-2-yl-17-(3,5-dimethylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-sec-butyl-11-(3,5-dimethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-sec-butyl-11-(3,5-dimethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the pyrimido ring and subsequent functionalization to introduce the sec-butyl and dimethylphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help in making the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-sec-butyl-11-(3,5-dimethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and sometimes the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
3-sec-butyl-11-(3,5-dimethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as electronic or optical materials.
Mecanismo De Acción
The mechanism of action of 3-sec-butyl-11-(3,5-dimethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
Comparación Con Compuestos Similares
Similar Compounds
3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone: This compound shares some structural similarities but differs in its functional groups and overall structure.
Other pyrrolo[2,3-b]quinoxaline derivatives: These compounds have similar core structures but may have different substituents, leading to different properties and applications.
Uniqueness
3-sec-butyl-11-(3,5-dimethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is unique due to its specific combination of functional groups and ring systems, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
848746-12-3 |
|---|---|
Fórmula molecular |
C24H23N5O |
Peso molecular |
397.5g/mol |
Nombre IUPAC |
13-butan-2-yl-17-(3,5-dimethylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C24H23N5O/c1-5-16(4)28-13-25-22-20(24(28)30)21-23(27-19-9-7-6-8-18(19)26-21)29(22)17-11-14(2)10-15(3)12-17/h6-13,16H,5H2,1-4H3 |
Clave InChI |
USWYDYFEVUSZPD-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC(=C5)C)C |
SMILES canónico |
CCC(C)N1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC(=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(ethylsulfanyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B357195.png)
![2-(ethylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B357198.png)
![8-(9H-xanthen-9-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B357199.png)
![Methyl 4,5-dimethoxy-2-[[4-(oxolane-2-carbonyl)piperazine-1-carbothioyl]amino]benzoate](/img/structure/B357200.png)
![9-(3,5-difluorophenyl)-6-(2-furyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B357201.png)
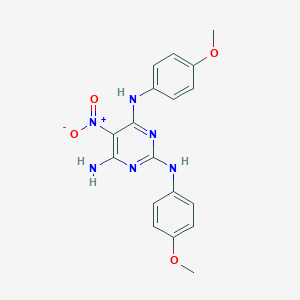
![N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine](/img/structure/B357205.png)
![Methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbothioyl}amino)-4,5-dimethoxybenzoate](/img/structure/B357207.png)
![{4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}(2-fluorophenyl)amine](/img/structure/B357208.png)
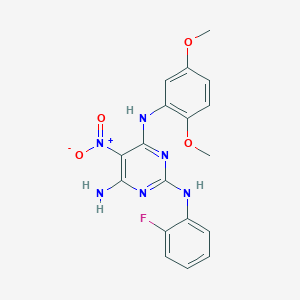
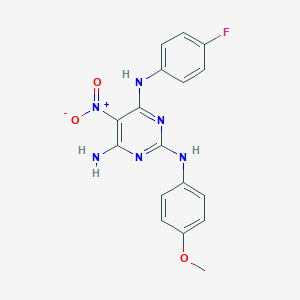
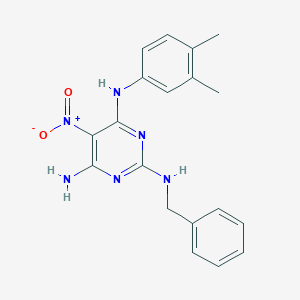
![N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide](/img/structure/B357213.png)
